molecular formula C12H15N3OS B11779732 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B11779732
M. Wt: 249.33 g/mol
InChI Key: BJHVMMQDSDIEEF-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a piperidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiophene carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-ylmethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Piperidin-4-ylmethyl)-5-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(Piperidin-4-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. This distinguishes it from similar compounds with different aromatic rings.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H15N3OS/c1-4-13-5-2-9(1)7-11-14-12(16-15-11)10-3-6-17-8-10/h3,6,8-9,13H,1-2,4-5,7H2

InChI Key

BJHVMMQDSDIEEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NOC(=N2)C3=CSC=C3

Origin of Product

United States

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